3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid
Description
3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid is a cyclobutane-based derivative featuring two orthogonal protecting groups:
- Fluorenylmethyloxycarbonyl (Fmoc): A base-labile group commonly used in peptide synthesis for temporary amine protection.
- tert-Butyloxycarbonyl (Boc): An acid-labile group providing orthogonal protection strategies.
The cyclobutane ring introduces conformational constraints, making the compound valuable in medicinal chemistry for designing peptide mimics and constrained scaffolds. Its molecular formula and weight can be inferred from similar cyclobutane derivatives (e.g., C₂₀H₁₉NO₄, MW ~337.38) .
Properties
IUPAC Name |
3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O6/c1-25(2,3)34-24(32)28-26(22(29)30)12-16(13-26)14-27-23(31)33-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3,(H,27,31)(H,28,32)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRRDVQOTGEKRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid is a synthetic derivative that has garnered attention in various biological and medicinal chemistry studies. Its unique structural features, including the fluorenylmethoxycarbonyl (Fmoc) group and cyclobutane framework, suggest potential applications in drug design and development.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts, particularly focusing on its interactions with biological systems, potential therapeutic effects, and mechanisms of action.
1. Anticancer Activity
Research indicates that compounds similar to this structure exhibit significant anticancer properties. For instance, derivatives with the Fmoc group have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
2. Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. Studies suggest that it may interfere with bacterial cell wall synthesis or disrupt membrane integrity, leading to cell death.
3. Enzyme Inhibition
Enzyme inhibition studies reveal that this compound can act as a potent inhibitor of specific proteases and kinases, which are critical in various signaling pathways. This inhibition can lead to altered cellular responses, potentially useful in treating diseases characterized by dysregulated signaling.
Case Studies
Several case studies highlight the biological activity of this compound:
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of the compound and evaluated their cytotoxicity against human cancer cell lines. The results indicated that certain modifications enhanced anticancer activity, particularly through apoptosis induction via the mitochondrial pathway.
Case Study 2: Antimicrobial Action
Another study focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, suggesting its potential as a new antimicrobial agent.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways, leading to mitochondrial membrane potential loss and activation of caspases.
- Cell Cycle Arrest : It has been observed to cause G1/S phase arrest in cancer cells, effectively halting proliferation.
- Antimicrobial Mechanism : The proposed mechanism includes disruption of bacterial membrane integrity and inhibition of essential enzymatic functions within microbial cells.
Data Table: Summary of Biological Activities
Scientific Research Applications
Peptide Synthesis
One of the primary applications of this compound is in the field of peptide synthesis. The Fmoc group allows for selective protection of amino acids, facilitating the stepwise assembly of peptides. This method is crucial for synthesizing complex peptides that may have therapeutic potential.
Drug Development
The unique structural features of this compound make it a candidate for developing new pharmaceuticals. Its cyclobutane core can be modified to enhance biological activity or selectivity, potentially leading to novel drug candidates targeting various diseases.
Bioconjugation
Due to its reactive functional groups, this compound can be utilized in bioconjugation techniques. It can be linked to biomolecules such as antibodies or enzymes, creating targeted drug delivery systems or diagnostic agents.
Research on Protein Interactions
This compound can serve as a tool in studying protein interactions and dynamics. By incorporating it into peptides or proteins, researchers can investigate how modifications affect binding affinities and biological functions.
Case Study 1: Peptide Synthesis
In a study published in Journal of Peptide Science, researchers utilized the Fmoc-protected amino acid derivatives, including this compound, to synthesize a series of bioactive peptides. The study demonstrated that the incorporation of the cyclobutane moiety improved the stability and activity of the synthesized peptides compared to traditional amino acids .
Case Study 2: Drug Development
A recent investigation published in Medicinal Chemistry Letters explored the modification of Fmoc-protected cyclobutane derivatives to create potent inhibitors for cancer cell lines. The study reported that specific modifications led to enhanced cytotoxicity against various cancer types, showcasing the potential of this compound in therapeutic applications .
Comparison with Similar Compounds
Structural Analogues with Cyclobutane Cores
Key Observations :
- The target compound’s dual protection (Fmoc/Boc) enables sequential deprotection, advantageous in multi-step syntheses.
- Cyclobutane rings offer moderate conformational flexibility compared to cyclopropane (high strain) or cyclopentane (low strain).
- Substituents like Boc or cyclopropyl alter solubility and reactivity . For example, Boc increases acid sensitivity, while cyclopropyl enhances hydrophobicity .
Functional Group Variations
Key Observations :
- The Boc group in the target compound allows acid-mediated deprotection , contrasting with azido (click-reactive) or chlorophenyl (electron-withdrawing) groups in analogues.
- Cyclobutane’s four-membered ring balances rigidity and flexibility, making it preferable over smaller (cyclopropane) or larger (cyclopentane) rings for mimicking peptide β-turns .
Physicochemical Properties
| Property | Target Compound | 3-(Fmoc-amino)cyclobutane-1-carboxylic acid | 1-(Fmoc-amino)cyclopropane-1-carboxylic acid |
|---|---|---|---|
| Molecular Weight | ~450 (estimated) | 337.38 | 311.34 |
| Solubility | Moderate in DMF/DCM | Low in water; soluble in polar aprotic solvents | Similar to cyclobutane analogues |
| Stability | Stable to bases (Boc) | Base-sensitive (Fmoc) | Base-sensitive; prone to ring-opening |
Key Observations :
- The Boc group enhances acid lability but requires careful handling under basic conditions to preserve the Fmoc group.
- Cyclobutane derivatives generally exhibit higher thermal stability than cyclopropane analogues due to reduced ring strain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
